molecular formula C21H21FN2O4S3 B11439028 N-cyclohexyl-2-({4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide

N-cyclohexyl-2-({4-[(4-fluorophenyl)sulfonyl]-2-(thiophen-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide

Cat. No.: B11439028
M. Wt: 480.6 g/mol
InChI Key: IUZBHLTZCGNBFD-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a cyclohexyl group, a fluorobenzenesulfonyl group, a thiophene ring, and an oxazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the thiophene and fluorobenzenesulfonyl groups via substitution reactions. The final step often involves the attachment of the cyclohexyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE: Similar structure but with a furan ring instead of a thiophene ring.

    N’-CYCLOHEXYL-N-[2-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)ETHYL]ETHANEDIAMIDE: Similar structure but with an ethanediamide group.

Uniqueness

N-CYCLOHEXYL-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(THIOPHEN-2-YL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE is unique due to the presence of both the thiophene and oxazole rings, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C21H21FN2O4S3

Molecular Weight

480.6 g/mol

IUPAC Name

N-cyclohexyl-2-[[4-(4-fluorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H21FN2O4S3/c22-14-8-10-16(11-9-14)31(26,27)20-21(28-19(24-20)17-7-4-12-29-17)30-13-18(25)23-15-5-2-1-3-6-15/h4,7-12,15H,1-3,5-6,13H2,(H,23,25)

InChI Key

IUZBHLTZCGNBFD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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